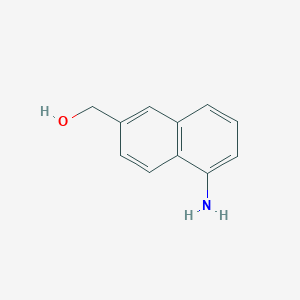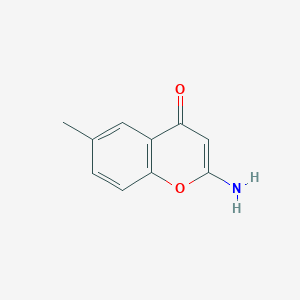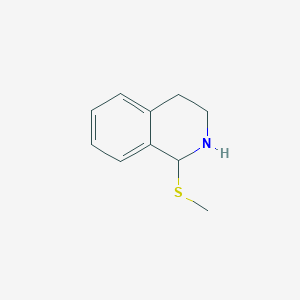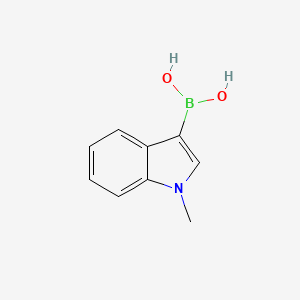
Methyl 4-(aziridin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(aziridin-1-yl)benzoate is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of an aziridine ring attached to a benzoate ester. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-(aziridin-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-(chlorocarbonyl)benzoate with aziridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures (around -5°C) to control the reactivity of the aziridine ring .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(aziridin-1-yl)benzoate undergoes various chemical reactions, primarily driven by the reactivity of the aziridine ring. These include:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form secondary amines.
Substitution Reactions: Electrophilic substitution reactions can occur at the benzoate ring, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peracids, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Nucleophilic Ring-Opening: Substituted amines, ethers, thioethers
Oxidation: Aziridine N-oxides
Reduction: Secondary amines
Wissenschaftliche Forschungsanwendungen
Methyl 4-(aziridin-1-yl)benzoate has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules.
Medicine: Aziridine derivatives are explored for their potential anticancer properties due to their ability to alkylate DNA.
Wirkmechanismus
The mechanism of action of methyl 4-(aziridin-1-yl)benzoate is primarily based on the high strain energy of the aziridine ring, which makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various substituted products. This reactivity is exploited in both synthetic chemistry and biological applications, where the compound can modify biomolecules or act as a precursor to more complex structures .
Vergleich Mit ähnlichen Verbindungen
- Aziridine-2-carboxylic acid derivatives
- N-tosylaziridine
- 1-phenylaziridine
Comparison: Methyl 4-(aziridin-1-yl)benzoate is unique due to the presence of both an aziridine ring and a benzoate ester. This combination allows for a diverse range of chemical reactions and applications. Compared to other aziridine derivatives, it offers a balance of reactivity and stability, making it a versatile compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
92613-03-1 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
methyl 4-(aziridin-1-yl)benzoate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-2-4-9(5-3-8)11-6-7-11/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
VKULVNLIGDAAEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11912339.png)




![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11912357.png)

![4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11912370.png)


![6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11912386.png)

